N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide

説明

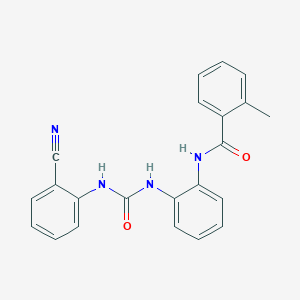

N-(2-(3-(2-Cyanophenyl)ureido)phenyl)-2-methylbenzamide is a benzamide derivative featuring a urea linkage connecting two aromatic rings: a 2-cyanophenyl group and a 2-methylbenzamide-substituted phenyl ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic and hydrogen-bonding interactions .

特性

IUPAC Name |

N-[2-[(2-cyanophenyl)carbamoylamino]phenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-15-8-2-4-10-17(15)21(27)24-19-12-6-7-13-20(19)26-22(28)25-18-11-5-3-9-16(18)14-23/h2-13H,1H3,(H,24,27)(H2,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJWECUHQHSNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide typically involves the reaction of 2-cyanophenyl isocyanate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The resulting product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

作用機序

The mechanism of action of N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and cyanophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a) W1: 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide

- Key Differences: Replaces the cyanophenyl-urea group with a dinitrophenyl moiety and adds a benzimidazole-thioacetamido chain.

- W1 demonstrates antimicrobial and anticancer activities, suggesting that electron-withdrawing substituents enhance bioactivity in benzamide derivatives .

b) Compound 1 (): (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide

- Key Differences : Incorporates a thiazole-carboxamide core and a dichlorobenzyl group instead of benzamide.

- The thiazole ring introduces π-stacking capabilities, while the carbamoylhydrazone side chain may enable chelation or additional hydrogen bonding. Such structural features are linked to antiviral activity .

c) Compound 10d (): Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

- Key Differences : Contains a trifluoromethylphenyl-ureido group and a piperazinyl-acetate tail.

- Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the cyanophenyl group. The piperazine moiety improves solubility, a common strategy to optimize pharmacokinetics in drug design .

Physicochemical Properties

| Compound | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | ~3.5 | 2 | 5 | 414.4 |

| W1 () | ~4.2 | 3 | 8 | 521.5 |

| Compound 1 () | ~3.8 | 4 | 7 | 558.4 |

| Mepronil () | ~3.1 | 1 | 2 | 256.3 |

*Estimated using fragment-based methods.

- Key Observations: The target compound’s cyanophenyl group reduces LogP compared to W1’s dinitrophenyl group, balancing lipophilicity and solubility. Higher hydrogen-bond acceptors in W1 and Compound 1 correlate with enhanced target engagement but may reduce oral bioavailability.

生物活性

N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 392.46 g/mol

- IUPAC Name : this compound

This compound features a urea moiety, which is often associated with biological activity, particularly in the modulation of protein interactions.

Research has indicated that compounds with similar structures often exert their biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : The urea group can interact with specific receptors or enzymes involved in cell cycle regulation, potentially leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines or signaling pathways.

Anticancer Activity

A study focusing on related compounds demonstrated significant anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HCC). The synthesized analogs exhibited IC values comparable to established chemotherapeutics like Sorafenib:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | HepG2 | 5.02 |

| Sorafenib | HepG2 | 5.97 |

| Doxorubicin | HL-60 | 0.59 |

These findings suggest that this compound may possess similar or enhanced efficacy compared to existing therapies, warranting further investigation into its mechanism of action and potential clinical applications .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may also exhibit anti-inflammatory effects. In vitro assays have shown that it can reduce the expression of pro-inflammatory cytokines in lung epithelial cells, suggesting potential utility in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide?

The synthesis typically involves multi-step reactions, starting with condensation of 2-cyanophenyl isocyanate with 2-aminophenol derivatives to form the ureido intermediate. Subsequent coupling with 2-methylbenzoyl chloride is facilitated by carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or DMF. Purification via column chromatography or crystallization (e.g., methanol/water) yields the final compound. Key steps require strict anhydrous conditions and monitoring by TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons, ureido NH groups, and methyl substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and cyanide (C≡N, ~2200 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular weight validation. High-resolution MS or X-ray crystallography resolves structural ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

- Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.

- Purification : Gradient elution in HPLC or recrystallization in mixed solvents (e.g., ethanol/water) improves purity .

Q. What strategies are used to assess the compound’s biological activity and target specificity?

- Enzyme inhibition assays : Measure IC₅₀ values against target kinases or proteases using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled competitors) quantify affinity.

- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) and validate via siRNA knockdown of putative targets .

Q. How can computational modeling predict pharmacokinetic properties?

Quantum chemical calculations (e.g., DFT) model electronic properties, while QSPR (Quantitative Structure-Property Relationship) predicts logP, solubility, and metabolic stability. Molecular docking (AutoDock Vina) screens for binding to CYP450 isoforms to assess drug-drug interaction risks .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurity-driven off-target effects. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。